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Compound of Interest

Compound Name: CRS400393

Cat. No.: B15568248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR)

of CRS400393 and its analogs. CRS400393 is a potent, mycobacteria-specific

antimycobacterial agent that targets the mycobacterial mycolic acid transporter, MmpL3.[1] The

development of CRS400393 arose from a high-throughput screening effort and subsequent

extensive medicinal chemistry optimization, which led to a series of potent benzothiazole amide

antimycobacterial agents.[1][2] This analysis focuses on the key structural modifications that

influence the biological activity of these compounds, supported by experimental data from

peer-reviewed literature.

Data Presentation: Structure-Activity Relationship
of Benzothiazole Amides
The core of the SAR studies on this series involved the modification of a central adamantyl

group, replacing it with various substituted cyclohexyl derivatives.[1][2] This led to the discovery

of CRS400393, which demonstrated excellent potency and a mycobacteria-specific spectrum

of activity.[1][2] The following table summarizes the minimum inhibitory concentration (MIC)

values of key analogs against various mycobacterial strains, illustrating the impact of these

structural changes.
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Compound R Group
M. abscessus
(Mabs) MIC
(µg/mL)

M. avium
complex
(MAC) MIC
(µg/mL)

M.
tuberculosis
(Mtb) MIC
(µg/mL)

1 Adamantyl >32 >32 16

CRS400359

5-

methylbicyclo[3.3

.1]nonane-1-yl

0.06 2 1

CRS400393

trans-4-

(trifluoromethyl)c

yclohexyl

0.03 2 ≤ 0.12

12
4-

methylcyclohexyl
0.25 8 1

14
3-

methylcyclohexyl
1 16 4

5

4,4-

dimethylcyclohex

yl

0.125 4 0.5

6

3,3-

dimethylcyclohex

yl

2 >32 4

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and

characterization of CRS400393 and its analogs.

General Synthesis of Benzothiazole Amide Analogs
The general synthetic route for the novel mycobacterial inhibitors is outlined below. The

synthesis commences from substituted 2-amino-benzothiazole intermediates and variably

substituted cycloalkyl carboxylic acids. These are coupled under standard amide coupling

conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide
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hexafluorophosphate (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine

(DIEA) in dichloroethane (DCE). The final products are purified by column chromatography

using ethyl acetate and hexanes as eluents and are fully characterized by NMR and LC-MS.[2]

Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds was determined using a broth

microdilution method. The compounds were serially diluted in a 96-well microtiter plate.

Mycobacterial strains, including M. abscessus, M. avium complex, and M. tuberculosis, were

added to each well at a specified inoculum concentration. The plates were incubated at the

appropriate temperature and for the required duration for each species. The MIC was defined

as the lowest concentration of the compound that completely inhibited visible growth of the

mycobacteria.[1][2]

MmpL3 Target Engagement Assay
To confirm that the benzothiazole amides target MmpL3, metabolic labeling experiments were

conducted. These assays measure the effect of the compounds on the transport of mycolic

acids. The data from these studies indicated that the compounds affect the transfer of mycolic

acids to their cell envelope acceptors in both M. abscessus and M. tuberculosis, which is

consistent with the inhibition of MmpL3.[2]

Visualizations
Proposed Mechanism of Action: MmpL3 Inhibition
The following diagram illustrates the proposed mechanism of action for CRS400393 and its

analogs. These compounds are believed to inhibit the MmpL3 transporter, which is essential for

the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell

wall, from the cytoplasm to the periplasm.
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Caption: Inhibition of the MmpL3 transporter by CRS400393 analogs.

Experimental Workflow: From Synthesis to Activity
Testing
The diagram below outlines the general workflow for the synthesis and evaluation of the

benzothiazole amide analogs.

Analog Synthesis
(Amide Coupling)

Purification
(Chromatography)

Characterization
(NMR, LC-MS)
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Caption: Workflow for synthesis and evaluation of CRS400393 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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